Autocamtide 2

Description

Properties

IUPAC Name |

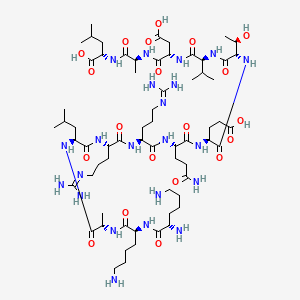

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H118N22O20/c1-31(2)28-43(83-51(94)34(7)76-54(97)38(17-11-13-25-67)78-53(96)37(68)16-10-12-24-66)60(103)80-40(19-15-27-75-65(72)73)55(98)79-39(18-14-26-74-64(70)71)56(99)81-41(20-22-46(69)89)57(100)82-42(21-23-47(90)91)58(101)87-50(36(9)88)62(105)86-49(33(5)6)61(104)84-44(30-48(92)93)59(102)77-35(8)52(95)85-45(63(106)107)29-32(3)4/h31-45,49-50,88H,10-30,66-68H2,1-9H3,(H2,69,89)(H,76,97)(H,77,102)(H,78,96)(H,79,98)(H,80,103)(H,81,99)(H,82,100)(H,83,94)(H,84,104)(H,85,95)(H,86,105)(H,87,101)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,74)(H4,72,73,75)/t34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSMVHZKPDCKNQ-DBSTUJSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H118N22O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746709 | |

| Record name | L-Lysyl-L-lysyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129198-88-5 | |

| Record name | L-Lysyl-L-lysyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Phosphorylation of Autocamtide-2 by CaMKII

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding calcium (Ca²⁺) signals into diverse cellular responses, most notably in synaptic plasticity, learning, and memory. Its activity is tightly regulated by an intricate mechanism involving autoinhibition, activation by Ca²⁺/Calmodulin (CaM), and autophosphorylation. Autocamtide-2 is a highly specific synthetic peptide substrate that mimics the autophosphorylation site of CaMKII, making it an invaluable tool for studying the kinase's activity. This document provides an in-depth technical overview of the mechanism of Autocamtide-2 phosphorylation by CaMKII, including quantitative data on reaction kinetics and detailed experimental protocols.

The CaMKII Enzyme: Structure and Activation

CaMKII is a holoenzyme typically composed of 12 subunits arranged in two stacked hexameric rings.[1] Each subunit consists of three primary functional domains:

-

N-terminal Catalytic Domain: Contains the ATP and substrate-binding sites responsible for the phosphotransferase reaction.[1][2]

-

Regulatory Domain: An essential segment that includes an autoinhibitory region and the binding site for Ca²⁺/CaM.[1][2]

-

C-terminal Association Domain: Mediates the assembly of individual subunits into the characteristic dodecameric holoenzyme structure.[1]

Mechanism of Activation

In its basal state, CaMKII is inactive. The regulatory domain of each subunit acts as a pseudosubstrate, binding to its own catalytic domain and blocking access for ATP and other substrates.[2][3] This process is known as autoinhibition .

The activation of CaMKII is a multi-step process initiated by an increase in intracellular Ca²⁺ concentration:

-

Ca²⁺/Calmodulin Binding: Four Ca²⁺ ions bind to calmodulin, inducing a conformational change that enables the Ca²⁺/CaM complex to bind to the regulatory domain of a CaMKII subunit.[4][5]

-

Release of Autoinhibition: The binding of Ca²⁺/CaM displaces the autoinhibitory domain from the catalytic site, exposing the active site and rendering the kinase active.[3][6][7]

-

Trans-Autophosphorylation: An activated CaMKII subunit phosphorylates an adjacent subunit within the same holoenzyme at a key threonine residue (Thr286 in the α isoform).[2][3][8] This inter-subunit phosphorylation can only occur in trans.[3]

-

Autonomous Activity: Phosphorylation at Thr286 "traps" the regulatory domain in an open, inactive conformation, preventing it from re-binding to the catalytic site even after Ca²⁺/CaM dissociates.[2][3] This creates a Ca²⁺-independent, or "autonomous," state of activity, which is thought to be a molecular basis for memory.[9][10]

Autocamtide-2: A Specific CaMKII Substrate

Autocamtide-2 is a synthetic peptide designed as a highly selective substrate for CaMKII.[11][12] Its sequence is derived directly from the region surrounding the Thr286 autophosphorylation site of the CaMKIIα subunit.[12][13] This mimicry is the basis for its high specificity.

Molecular and Kinetic Data

The properties of Autocamtide-2 make it an ideal tool for specifically measuring CaMKII activity, as other common kinases like PKA and PKC phosphorylate it poorly or not at all.[12]

| Parameter | Value | Reference(s) |

| Sequence | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr -Val-Asp-Ala-Leu-OH | [12][13] |

| One-Letter Code | KKALRRQETVDAL | [14] |

| Molecular Formula | C₆₅H₁₁₈N₂₂O₂₀ | |

| Molecular Weight | 1527.8 g/mol | |

| Km (for CaMKII) | 2 µM | |

| Km (for PKC) | > 50 µM | [12] |

| Activity (for PKA) | No activity | [12] |

Table 1: Molecular and Kinetic Properties of Autocamtide-2.

Mechanism of Autocamtide-2 Phosphorylation

The phosphorylation of Autocamtide-2 by an activated CaMKII subunit follows a standard kinase reaction mechanism:

-

Substrate Binding: The activated catalytic domain of CaMKII binds both ATP and the Autocamtide-2 peptide. The consensus recognition sequence for CaMKII substrates is generally R-X-X-S/T, which is present in Autocamtide-2 (R-R-Q-E-T ).[6][12]

-

Phosphoryl Transfer: The enzyme catalyzes the transfer of the gamma-phosphate group from the bound ATP molecule to the hydroxyl group of the threonine residue within the Autocamtide-2 sequence.

-

Product Release: The phosphorylated peptide (Phospho-Autocamtide-2) and ADP are released from the catalytic site, freeing the enzyme to begin another catalytic cycle.

Experimental Protocols for Measuring Autocamtide-2 Phosphorylation

Measuring the phosphorylation of Autocamtide-2 is a direct assessment of CaMKII activity. Several methods exist, ranging from traditional radiolabeling to modern mass spectrometry.

General In Vitro Kinase Assay Components

-

Enzyme: Purified, active CaMKII.

-

Activators: CaCl₂ and Calmodulin.

-

Substrate: Autocamtide-2 peptide.

-

Phosphate Donor: ATP, complexed with MgCl₂.

-

Buffer: A suitable buffer to maintain pH (e.g., HEPES or Tris-HCl) at ~7.5.

-

Reaction Stop Solution: Varies by detection method (e.g., formic acid for HPLC-MS, EDTA for ELISA, or sample loading buffer for gels).[15][16]

Protocol 1: Non-Radioactive HPLC-MS Method

This modern method offers high precision and avoids the use of radioactive materials.[15]

-

Reaction Setup: Prepare a master mix containing kinase buffer, CaCl₂, Calmodulin, MgCl₂, and ATP.

-

Enzyme Addition: Add purified CaMKII to the master mix.

-

Initiate Reaction: Start the reaction by adding Autocamtide-2 to the mixture. Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a strong acid, such as 10% formic acid. This denatures the enzyme and stabilizes the peptide and its phosphorylated form.[15]

-

Analysis: Analyze the sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Quantification: Quantify the amounts of both Autocamtide-2 (AC-2) and Phospho-Autocamtide-2 (PAC-2) by measuring their respective peak areas. The Lower Limit of Quantification (LLOQ) for this method has been reported as 0.26 µM for AC-2 and 0.12 µM for PAC-2.[15] CaMKII activity is proportional to the amount of PAC-2 produced.

Protocol 2: ELISA-Based Assay

This high-throughput method relies on a specific antibody that recognizes the phosphorylated substrate.[16][17]

-

Plate Setup: Use a microtiter plate pre-coated with a CaMKII substrate (e.g., Syntide-2, which functions similarly to Autocamtide-2).[16]

-

Reaction: Add the sample containing CaMKII (e.g., cell lysate or purified enzyme), activators, and ATP/Mg²⁺ to the wells. Incubate to allow phosphorylation of the bound substrate.

-

Stop and Wash: Stop the reaction by adding EDTA, which chelates Mg²⁺ and prevents further kinase activity.[16] Wash the wells to remove unused ATP and non-bound components.

-

Detection Antibody: Add a primary antibody that specifically binds to the phosphorylated threonine on the substrate. An anti-phospho-Syntide-2 monoclonal antibody is commonly used.[17]

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Signal Development: Add a chromogenic HRP substrate (e.g., TMB). The HRP enzyme converts the substrate to a colored product.

-

Quantification: Stop the color development with an acid solution and measure the absorbance using a plate reader. The signal intensity is directly proportional to the CaMKII activity.

Conclusion

The phosphorylation of Autocamtide-2 by CaMKII is a highly specific and well-characterized biochemical event. The mechanism is contingent on the intricate, calcium-dependent activation of the CaMKII holoenzyme, which relieves autoinhibition and exposes the catalytic site for substrate binding and phosphotransfer. Due to its high selectivity and known kinetics, Autocamtide-2 serves as a premier tool for researchers and drug development professionals to accurately quantify CaMKII activity, screen for inhibitors, and dissect the complex role of this kinase in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 3. Structural Insights into the Regulation of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation State-Dependent Substrate Gating in Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]

- 8. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Mechanism of a Natural CaMKII Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. abbiotec.com [abbiotec.com]

- 13. genscript.com [genscript.com]

- 14. cpcscientific.com [cpcscientific.com]

- 15. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 17. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

Autocamtide 2: A Selective Probe for Unraveling CaMKII Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including synaptic plasticity, memory formation, and gene expression. Given its central role in cellular signaling, the development of specific tools to dissect its function is of paramount importance for both basic research and therapeutic drug development. Autocamtide 2, a synthetic peptide with the sequence KKALRRQETVDAL, has emerged as a highly selective and valuable substrate for CaMKII, enabling precise measurement of its kinase activity. This technical guide provides a comprehensive overview of this compound, its kinetic parameters, experimental applications, and the signaling pathways it helps to elucidate.

Data Presentation: Kinetic and Specificity Data

The utility of this compound as a selective CaMKII substrate is underscored by its favorable kinetic parameters and high specificity. While a definitive Michaelis-Menten constant (Km) and catalytic rate (kcat) can vary slightly based on experimental conditions (e.g., buffer composition, temperature, and CaMKII isoform), the available literature provides a strong basis for its use.

| Parameter | Value | Notes |

| Peptide Sequence | KKALRRQETVDAL | The threonine residue is the site of phosphorylation by CaMKII. |

| Selectivity | Highly selective for CaMKII | Shows minimal phosphorylation by other common kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] |

| Inhibition Profile of Derivative | Autocamtide-2-related inhibitory peptide (AIP) is competitive with this compound.[1] | AIP, a non-phosphorylatable analog of this compound, is a potent and specific inhibitor of CaMKII, further highlighting the specificity of the recognition sequence.[1] |

| Autonomous Activity | Phosphorylation of this compound by the autonomous form of CaMKII (Thr286 autophosphorylated) is a notable exception to the generally low activity of autonomous CaMKII towards many substrates.[2] | This suggests that this compound is a particularly effective substrate for both the Ca2+/calmodulin-activated and the autonomous forms of the kinase. |

Signaling Pathways and Experimental Workflows

The phosphorylation of substrates by CaMKII is a key event in numerous signaling cascades. This compound serves as an essential tool to probe these pathways in vitro and in cell-based assays.

CaMKII Activation Pathway

The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium levels. This pathway is fundamental to the kinase's function and can be effectively studied using this compound as a reporter of enzymatic activity.

Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent autophosphorylation, leading to the phosphorylation of this compound.

Experimental Workflow for CaMKII Activity Assay

A typical workflow for measuring CaMKII activity using this compound involves the incubation of the kinase with the peptide substrate and a phosphate donor (ATP), followed by the detection of the phosphorylated product.

Caption: A generalized workflow for conducting a CaMKII kinase assay using this compound as a substrate.

Experimental Protocols

Protocol 1: Radiometric CaMKII Activity Assay using [γ-³²P]ATP

This protocol is a standard method for quantifying kinase activity through the incorporation of a radiolabeled phosphate group onto the substrate.

Materials:

-

Purified CaMKII enzyme

-

This compound peptide

-

[γ-³²P]ATP

-

10X Kinase Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

-

10X Ca²⁺/Calmodulin Solution (e.g., 20 mM CaCl₂, 10 µM Calmodulin)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

-

Stop Solution (e.g., 75 mM EDTA)

Procedure:

-

Prepare a 1X kinase reaction mixture by diluting the 10X Kinase Assay Buffer and 10X Ca²⁺/Calmodulin Solution.

-

Add this compound to the desired final concentration (e.g., for Km determination, a range of concentrations bracketing the expected Km should be used).

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration appropriate for the assay (e.g., 100 µM). Ensure the specific activity is known.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of Stop Solution.

-

Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone and let the papers dry.

-

Place the dry papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the amount of phosphate incorporated into this compound based on the specific activity of the ATP and the counts per minute (CPM) obtained.

Protocol 2: Non-Radiometric CaMKII Activity Assay using HPLC-MS

This method offers a non-radioactive alternative for quantifying CaMKII activity by directly measuring the formation of the phosphorylated product.

Materials:

-

Purified CaMKII enzyme

-

This compound peptide

-

ATP (non-radioactive)

-

10X Kinase Assay Buffer

-

10X Ca²⁺/Calmodulin Solution

-

Stop Solution (e.g., 1% Formic Acid)

-

HPLC system coupled to a mass spectrometer (MS)

-

C18 reverse-phase HPLC column

Procedure:

-

Follow steps 1-4 of the radiometric assay protocol, using only non-radioactive ATP.

-

Stop the reaction by adding an equal volume of Stop Solution (1% Formic Acid). This also prepares the sample for HPLC-MS analysis.

-

Inject a defined volume of the stopped reaction mixture onto the C18 column.

-

Separate the unphosphorylated this compound from the phosphorylated product using a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the peaks corresponding to this compound and phospho-Autocamtide 2 using the mass spectrometer. The masses to monitor will be that of the substrate and the substrate + 79.97 Da (the mass of a phosphate group).

-

Generate a standard curve using known concentrations of both the phosphorylated and unphosphorylated peptides to accurately quantify the amount of product formed.

-

Calculate the initial reaction velocity based on the amount of phospho-Autocamtide 2 produced over time.

Conclusion

This compound stands as a cornerstone tool for the investigation of CaMKII. Its high selectivity and well-characterized nature make it an ideal substrate for a variety of experimental applications, from fundamental kinetic studies to high-throughput screening for novel CaMKII modulators. The detailed protocols and pathway diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of the multifaceted roles of CaMKII in health and disease.

References

Autocamtide 2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Weight, Chemical Properties, and Experimental Applications of a Key CaMKII Substrate

Introduction

Autocamtide 2 is a synthetic peptide that serves as a highly selective and specific substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2] Its sequence is derived from the autophosphorylation site within the autoinhibitory domain of the CaMKII alpha subunit.[3] This property makes this compound an invaluable tool for researchers studying the kinetics and regulation of CaMKII, a crucial serine/threonine kinase involved in a myriad of cellular processes, including synaptic plasticity, learning, and memory.[1][4] This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, detailed experimental protocols for its use, and visual representations of its role in CaMKII signaling and experimental workflows.

Core Data Presentation

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 1527.77 g/mol | [5] |

| Molecular Formula | C₆₅H₁₁₈N₂₂O₂₀ | [1][6] |

| Amino Acid Sequence | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH | [6] |

| One-Letter Sequence | KKALRRQETVDAL | [6] |

| Purity | ≥95% | [1] |

| Form | Lyophilized solid | [5] |

| Solubility | Soluble in water | [5] |

| Storage Conditions | Store at -20°C | [5][6] |

| CAS Registry Number | 129198-88-5 | [6] |

Table 2: Physicochemical Characteristics

| Parameter | Description | Reference(s) |

| Appearance | White solid | [7] |

| Salt Form | Typically supplied as a trifluoroacetate (TFA) salt | [6] |

| Stability | Stock solutions are stable for up to 3 months at -20°C when reconstituted | [8] |

Signaling Pathway and Mechanism of Action

This compound functions as a substrate for CaMKII, mimicking a natural phosphorylation target. The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium levels. Calcium ions bind to calmodulin (CaM), inducing a conformational change that allows the Ca²⁺/CaM complex to bind to the regulatory domain of CaMKII. This binding event displaces the autoinhibitory domain from the catalytic site, thereby activating the kinase. The activated CaMKII can then phosphorylate various substrates, including this compound. The phosphorylation of this compound by CaMKII is a key reaction used to measure the enzyme's activity.

Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent phosphorylation of this compound.

Experimental Protocols

In Vitro CaMKII Activity Assay using this compound and Radiolabeling

This protocol describes a common method for measuring CaMKII activity by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP onto this compound.

Materials:

-

Purified CaMKII enzyme

-

This compound peptide

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Calmodulin

-

CaCl₂

-

EGTA

-

ATP solution

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

-

Stopping solution (e.g., 75 mM phosphoric acid or 30 mM EDTA)

Procedure:

-

Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing the kinase assay buffer, CaCl₂, and calmodulin for the activated condition. For the basal (unactivated) condition, replace CaCl₂ with EGTA.

-

Add CaMKII and this compound: Add the purified CaMKII enzyme and this compound to the reaction mix.

-

Initiate the Reaction: Start the phosphorylation reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be optimized for the specific experimental conditions.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes). The incubation time should be within the linear range of the enzyme activity.

-

Stop the Reaction: Terminate the reaction by adding the stopping solution.

-

Spot onto P81 Paper: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 Paper: Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify Radioactivity: Place the washed and dried P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

Caption: Workflow for a radioactive in vitro CaMKII assay using this compound.

Non-Radioactive In Vitro CaMKII Activity Assay using HPLC-MS

This protocol outlines a non-radioactive method to measure CaMKII activity by quantifying the formation of phosphorylated this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Purified CaMKII enzyme

-

This compound peptide

-

ATP

-

Kinase Assay Buffer (as above)

-

Calmodulin

-

CaCl₂

-

EGTA

-

Stopping Solution (e.g., 10% formic acid)

-

HPLC-MS system

Procedure:

-

Set up the Kinase Reaction: Prepare the kinase reaction mixture as described in the radioactive assay protocol, but without the radiolabeled ATP.

-

Initiate and Incubate: Start the reaction by adding ATP and incubate at 30°C for the desired time.

-

Terminate the Reaction: Stop the reaction by adding the formic acid stopping solution. This also prepares the sample for mass spectrometry analysis.

-

Centrifuge: Briefly centrifuge the samples to pellet any precipitate.

-

HPLC-MS Analysis: Inject the supernatant into the HPLC-MS system. Develop a chromatographic method to separate this compound from its phosphorylated form.

-

Quantification: Quantify the amounts of both the substrate (this compound) and the product (phospho-Autocamtide 2) by measuring their respective peak areas in the mass spectrometer. CaMKII activity is proportional to the amount of phosphorylated product formed.

Logical Relationships in Experimental Design

The choice of assay for CaMKII activity often depends on the specific research question and available equipment. The following diagram illustrates the decision-making process and the relationship between different experimental considerations.

Caption: Decision tree for selecting a CaMKII activity assay method.

Conclusion

This compound is a well-characterized and highly specific substrate for CaMKII, making it an essential reagent for researchers in neuroscience, cell signaling, and drug discovery. Its defined molecular weight and chemical properties, coupled with established experimental protocols, provide a robust system for investigating the function and regulation of CaMKII. The methods described in this guide offer both traditional and modern approaches to quantifying CaMKII activity, catering to a wide range of laboratory capabilities and research needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. genscript.com [genscript.com]

- 4. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [promega.com]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Autocamtide 2: A Deep Dive into its Discovery and Application in Kinase Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, protein kinases play a pivotal role as master regulators, orchestrating a vast array of physiological and pathological processes. The calcium/calmodulin-dependent protein kinase II (CaMKII) is a key serine/threonine kinase with profound implications in neuronal plasticity, cardiac function, and cancer biology. Understanding the precise mechanisms of CaMKII regulation and identifying its downstream targets are paramount for advancing our knowledge in these fields and for the development of novel therapeutics. Autocamtide 2, a synthetic peptide, has emerged as a highly selective and valuable tool for the specific interrogation of CaMKII activity. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound in kinase research, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Discovery and Properties of this compound

This compound is a synthetic peptide with the amino acid sequence H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH (KKALRRQETVDAL). Its design is derived from the autophosphorylation site (Thr286) of the α-subunit of CaMKII, a critical event for the kinase's calcium-independent activity. This strategic design confers high selectivity for CaMKII, making it an invaluable substrate for in vitro kinase assays.

A non-phosphorylatable analog of this compound, known as Autocamtide-2-Related Inhibitory Peptide (AIP), was developed by substituting the threonine residue with alanine. AIP acts as a potent and highly specific competitive inhibitor of CaMKII, further expanding the utility of this peptide family in dissecting CaMKII function.

Physicochemical Properties

| Property | Value |

| Amino Acid Sequence | KKALRRQETVDAL |

| Molecular Formula | C65H118N22O20 |

| Molecular Weight | 1527.79 g/mol |

| Purity | Typically ≥95% (HPLC) |

| Solubility | Soluble in water |

| Storage | Store at -20°C |

Quantitative Data: Substrate Specificity

The utility of this compound as a research tool is underscored by its high specificity for CaMKII. The following table summarizes the kinetic parameters of this compound and related peptides with various protein kinases, highlighting its preferential interaction with CaMKII.

| Kinase | Peptide Substrate | Parameter | Value | Reference |

| CaMKII | This compound | Km | 2 µM | [1] |

| Protein Kinase C (PKC) | This compound | Km | > 50 µM | [1] |

| Protein Kinase A (PKA) | This compound | Activity | No activity | [1] |

| CaMKII | Autocamtide-2-Related Inhibitory Peptide (AIP) | IC50 | 40 nM | [2] |

| CaMKIV | Autocamtide-2-Related Inhibitory Peptide (AIP) | IC50 | > 10 µM | [2] |

Experimental Protocols

Solid-Phase Synthesis of this compound (KKALRRQETVDAL)

This protocol outlines the manual Fmoc solid-phase peptide synthesis of this compound.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Lys(Boc), Ala, Leu, Arg(Pbf), Gln(Trt), Glu(OtBu), Thr(tBu), Val, Asp(OtBu))

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Leucine - First Amino Acid):

-

Dissolve Fmoc-Leu-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ala, Asp(OtBu), Val, Thr(tBu), Glu(OtBu), Gln(Trt), Arg(Pbf), Arg(Pbf), Leu, Ala, Lys(Boc), Lys(Boc)).

-

Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in water/acetonitrile.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

In Vitro CaMKII Activity Assay (Non-Radioactive HPLC-MS Method)[1]

This protocol describes a non-radioactive method to measure CaMKII activity by quantifying the phosphorylation of this compound using HPLC-MS.

Materials:

-

Recombinant active CaMKII

-

This compound (substrate)

-

Calmodulin

-

CaCl2

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Quenching solution (e.g., 1% formic acid)

-

HPLC system coupled to a mass spectrometer

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, CaCl2, and calmodulin.

-

Add Enzyme and Substrate: Add recombinant CaMKII and this compound to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding a defined concentration of ATP. Incubate at 30°C for a specific time (e.g., 10-30 minutes).

-

Quench Reaction: Stop the reaction by adding the quenching solution (e.g., 1% formic acid).

-

HPLC-MS Analysis:

-

Inject a sample of the quenched reaction mixture into the HPLC-MS system.

-

Separate the phosphorylated this compound from the unphosphorylated form using a suitable C18 column and a gradient of acetonitrile in water with 0.1% formic acid.

-

Detect and quantify both the substrate and the product using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Calculate the amount of phosphorylated this compound produced and determine the kinase activity.

Visualizing the Role of this compound

CaMKII Signaling Pathway

The following diagram illustrates a simplified CaMKII signaling pathway, highlighting the role of this compound as a substrate for measuring kinase activity.

Experimental Workflow for a CaMKII Kinase Assay

This diagram outlines the typical workflow for an in vitro kinase assay using this compound.

Conclusion

This compound has proven to be an indispensable tool for the study of CaMKII. Its high selectivity as a substrate allows for the precise and reliable measurement of CaMKII activity in a variety of experimental settings. The development of its inhibitory counterpart, AIP, further enhances its utility in dissecting the complex roles of CaMKII in health and disease. This technical guide provides a foundational understanding and practical protocols for the effective use of this compound in kinase research, empowering scientists to further unravel the intricacies of CaMKII signaling and its implications for drug discovery and development.

References

The Use of Autocamtide 2 in Biochemical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide 2 is a synthetic peptide that serves as a highly specific and efficient substrate for Calcium/Calmodulin-dependent protein kinase II (CaMKII).[1] Derived from the autophosphorylation site of the α-subunit of CaMKII, its amino acid sequence is H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH. This specificity makes this compound an invaluable tool in biochemical assays designed to measure CaMKII activity, screen for inhibitors, and investigate the enzyme's kinetics and regulatory mechanisms. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound in such assays.

Biochemical Properties and Kinetic Parameters

This compound is readily phosphorylated by CaMKII at the threonine residue within its sequence. A key kinetic parameter, the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), has been determined for this compound with CaMKII.

| Parameter | Value | Enzyme | Notes |

| Sequence | H-KKALRRQETVDAL-OH | - | A synthetic peptide corresponding to the autophosphorylation site of CaMKIIα. |

| Km | ~2 µM | CaMKII | Indicates a high affinity of CaMKII for this compound. |

| Selectivity | High for CaMKII | PKA, PKC | Poor substrate for Protein Kinase A (PKA) and Protein Kinase C (PKC). |

CaMKII Signaling Pathway and Activation

CaMKII is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including synaptic plasticity, learning, and memory.[2] Its activation is a multi-step process initiated by an increase in intracellular calcium levels.

An increase in intracellular Ca²⁺ leads to its binding with calmodulin (CaM).[2][3][4][5] The resulting Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, causing a conformational change that relieves autoinhibition and activates the kinase.[3][4] The active CaMKII can then phosphorylate substrate proteins. Furthermore, inter-subunit autophosphorylation at Threonine-286 within the regulatory domain renders the kinase constitutively active, even after Ca²⁺ levels have returned to baseline, a state referred to as autonomous activity.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Radioactive Kinase Assay ([γ-³²P]ATP)

This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto this compound.

Materials:

-

Purified CaMKII enzyme

-

This compound

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Activator Solution (e.g., 2 mM CaCl₂, 1 µM Calmodulin in Kinase Assay Buffer)

-

Stop Solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the Kinase Assay Buffer, Activator Solution, and this compound to the desired final concentrations. A typical concentration for this compound is in the range of its Km (e.g., 2-10 µM).

-

Enzyme Addition: Add the purified CaMKII enzyme to the reaction mixture.

-

Initiate the reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP. A common final concentration for ATP is 100 µM.

-

Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction: Terminate the reaction by adding the Stop Solution.

-

Spotting: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Non-Radioactive Kinase Assay (HPLC-MS)

This method offers a non-radioactive alternative for measuring this compound phosphorylation by separating the phosphorylated and non-phosphorylated peptides using High-Performance Liquid Chromatography (HPLC) and detecting them with Mass Spectrometry (MS).[6]

Materials:

-

Purified CaMKII enzyme

-

This compound

-

ATP

-

Kinase Assay Buffer (as described above)

-

Activator Solution (as described above)

-

Quenching Solution (e.g., formic acid to a final concentration of 1%)

-

HPLC system with a suitable column (e.g., C18)

-

Mass spectrometer

Procedure:

-

Reaction Setup: Perform the kinase reaction as described in steps 1-4 of the radioactive assay protocol, but using non-radiolabeled ATP.

-

Quench the reaction: Stop the reaction by adding the Quenching Solution. Simple acidification with formic acid can also prevent the degradation of this compound and its phosphorylated form.[6]

-

Sample Preparation: Centrifuge the quenched reaction to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Separation: Inject the sample into the HPLC system. Use a gradient of acetonitrile in water (both with 0.1% formic acid) to separate the phosphorylated this compound from the non-phosphorylated form.

-

MS Detection: The eluent from the HPLC is directed into the mass spectrometer. Monitor the ion currents corresponding to the mass-to-charge ratios (m/z) of both this compound and phospho-Autocamtide 2.

-

Quantification: The amount of phosphorylated product is determined by integrating the peak area of the corresponding ion chromatogram.

Data Presentation: Quantitative Summary

The following table summarizes typical quantitative data for biochemical assays using this compound.

| Parameter | Typical Value/Range | Notes |

| This compound Concentration | 1 - 50 µM | A concentration around the Km (~2 µM) is often used for initial assays. For kinetic studies, a range of concentrations is necessary. |

| ATP Concentration | 50 - 200 µM | Should be kept constant when determining the Km for this compound. |

| CaMKII Concentration | 1 - 20 nM | The optimal concentration depends on the specific activity of the enzyme preparation and the desired assay window. |

| Calmodulin Concentration | 0.5 - 2 µM | Should be in excess to ensure maximal activation of CaMKII. |

| CaCl₂ Concentration | 0.5 - 2 mM | Necessary for the binding of Ca²⁺ to calmodulin. |

| Incubation Temperature | 30 °C | A standard temperature for many kinase assays. |

| Incubation Time | 5 - 60 minutes | Should be optimized to ensure the reaction is in the linear range. |

Conclusion

This compound is a robust and highly specific substrate for CaMKII, making it an essential tool for researchers in both academic and industrial settings. Its use in well-defined biochemical assays, such as the radioactive and HPLC-MS methods detailed here, allows for the accurate measurement of CaMKII activity and the screening of potential modulators. By understanding the fundamental principles of CaMKII activation and applying the detailed protocols provided, researchers can effectively utilize this compound to advance our understanding of CaMKII-mediated signaling pathways and their role in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 3. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the CaMKIIδ/Calmodulin Complex Reveals the Molecular Mechanism of CaMKII Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of the Thr-286 Autophosphorylation Site and its Mimicry in CaMKII Regulation: A Technical Guide

Executive Summary: Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a myriad of cellular processes, most notably synaptic plasticity, learning, and memory. Its activity is exquisitely regulated by calcium (Ca²⁺) and calmodulin (CaM), culminating in a critical autophosphorylation event at the Threonine-286 (Thr-286) residue. This autophosphorylation confers Ca²⁺-independent, or "autonomous," activity, allowing the kinase to remain active even after intracellular Ca²⁺ levels have returned to baseline. Understanding this mechanism is paramount for researchers in neuroscience and drug development.

This technical guide delves into the significance of the Thr-286 site by examining Autocamtide 2, a peptide substrate derived from this region, and its inhibitory analog, Autocamtide-2-Related Inhibitory Peptide (AIP). While this compound serves as a specific tool to quantify CaMKII activity, AIP acts as a potent competitive inhibitor by mimicking the substrate at the Thr-286 site without being phosphorylatable. Together, these tools provide an invaluable platform for dissecting CaMKII function and for the screening of novel therapeutic agents targeting this essential kinase.

The Central Role of CaMKII and Thr-286 Autophosphorylation

CaMKII exists as a large holoenzyme complex, typically composed of 12 subunits arranged in two stacked rings.[1][2] Each subunit contains a catalytic domain, an association domain, and a critical regulatory domain.[3] In its inactive state, the regulatory domain acts as a pseudosubstrate, binding to the catalytic domain and blocking its activity.[2]

The activation of CaMKII is a multi-step process initiated by an increase in intracellular Ca²⁺ concentration:

-

Ca²⁺/Calmodulin Binding: Four Ca²⁺ ions bind to calmodulin, inducing a conformational change that allows the Ca²⁺/CaM complex to bind to the regulatory domain of a CaMKII subunit.[1]

-

Conformational Change and Activation: This binding displaces the regulatory domain from the catalytic site, activating the kinase and enabling it to phosphorylate substrate proteins.[2]

-

Thr-286 Autophosphorylation: A key event occurs when two adjacent CaMKII subunits, both bound by Ca²⁺/CaM, interact. One activated subunit phosphorylates the other at the Thr-286 residue within its regulatory domain.[4][5]

-

Generation of Autonomous Activity: The phosphorylation of Thr-286 (pT286) prevents the regulatory domain from re-associating with the catalytic site, even after Ca²⁺/CaM dissociates.[5][6] This results in sustained, Ca²⁺-independent autonomous activity, which is thought to be a molecular basis for memory.[7][8][9]

This compound: A Specific Substrate for Measuring CaMKII Activity

This compound is a synthetic peptide that serves as a highly selective substrate for CaMKII.[10][11] Its amino acid sequence is derived from the autoinhibitory domain of CaMKIIα, encompassing the crucial Thr-286 autophosphorylation site.[11] This makes it an ideal tool for specifically measuring the enzymatic activity of CaMKII in vitro.

| Property | Description |

| Sequence | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr -Val-Asp-Ala-Leu-OH[12] |

| One-Letter Code | KKALRRQETVDAL[12] |

| Molecular Weight | 1527.79 g/mol [12] |

| CAS Number | 129198-88-5[12] |

| Function | Specific substrate for CaMKII activity assays.[10] |

The Thr-286 Mimic: Autocamtide-2-Related Inhibitory Peptide (AIP)

The true significance of mimicking the Thr-286 site lies in the development of specific inhibitors. Autocamtide-2-related inhibitory peptide (AIP) is a prime example. It is a non-phosphorylatable analog of this compound where the key Threonine residue is replaced, typically with an Alanine (Ala).[13]

This single substitution transforms the peptide from a substrate into a potent and highly specific competitive inhibitor.[13] AIP binds to the active site of CaMKII but cannot be phosphorylated, effectively blocking the kinase from acting on its natural substrates. This "substrate mimicry" makes AIP an invaluable tool for investigating the physiological roles of CaMKII without the off-target effects common to many small molecule inhibitors.[13][14]

Quantitative Analysis of CaMKII-Peptide Interactions

The use of this compound and its inhibitory analogs allows for precise quantification of CaMKII kinetics and inhibition. This data is crucial for comparing the potency of different inhibitors and for building accurate models of CaMKII signaling.

| Compound | Type | Target | IC₅₀ | Notes |

| AIP | Peptide Inhibitor | CaMKII | 40 nM | Competitive with peptide substrates like this compound. Highly selective.[13] |

| KN-93 | Small Molecule | CaMKII | 399 ± 66 nM[15] | Allosteric inhibitor, competitive with Ca²⁺/CaM binding.[5] Does not inhibit autonomous activity.[14] |

| KN-62 | Small Molecule | CaMKII | ~900 nM | Predecessor to KN-93. Also competitive with Ca²⁺/CaM.[14] |

| myr-AIP | Peptide Inhibitor | CaMKII | - | Myristoylated version of AIP for cell permeability.[16] |

IC₅₀ (Half-maximal inhibitory concentration) values can vary based on assay conditions, such as ATP and substrate concentrations.

Experimental Protocol: Non-Radioactive CaMKII Activity Assay

Traditional kinase assays often rely on radioactive ³²P-ATP, which poses safety risks.[15] Modern methods, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), offer a safe and robust alternative for measuring CaMKII activity using this compound.[15]

Objective: To determine the rate of this compound phosphorylation by CaMKII.

Materials:

-

Purified CaMKII enzyme

-

This compound (Substrate)

-

ATP

-

Assay Buffer (containing MgCl₂, CaCl₂, Calmodulin)

-

Quenching Solution (e.g., Formic Acid)[15]

-

HPLC-MS system

Methodology:

-

Reaction Preparation: Prepare a master mix containing assay buffer, CaMKII, and Ca²⁺/Calmodulin. Aliquot into reaction tubes.

-

Initiation: Start the reaction by adding a solution of ATP and this compound to each tube. Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Quenching: Stop the reaction at various time points by adding a quenching solution, such as formic acid, which denatures the enzyme.[15]

-

Sample Analysis: Inject the quenched samples into an HPLC-MS system.

-

Separation & Detection: The HPLC separates the unphosphorylated this compound from the phosphorylated product (phospho-Autocamtide 2). The mass spectrometer detects and quantifies the abundance of each species based on their distinct mass-to-charge ratios.

-

Data Analysis: Calculate the amount of product formed over time to determine the initial reaction velocity. For inhibitor studies, perform the assay with varying concentrations of an inhibitor (like AIP) to calculate its IC₅₀.

Applications in Research and Drug Development

The specific tools centered around the Thr-286 site are instrumental in advancing our understanding of CaMKII and its therapeutic potential.

-

Neuroscience Research: AIP and related peptides are used to probe the necessity of CaMKII activity in different phases of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[4][17] For example, studies have shown that T286 autophosphorylation is required for both major forms of hippocampal LTD.[4]

-

Cardiovascular Studies: CaMKII is implicated in cardiac arrhythmias and heart failure. This compound-based assays are used to screen for small molecule inhibitors that could serve as new cardiac drugs.

-

Oncology: Aberrant CaMKII activity has been linked to several cancers.[10] The development of specific inhibitors, guided by assays using these peptides, is an active area of research.

-

Drug Discovery: High-throughput screening (HTS) campaigns utilize non-radioactive assays with this compound to identify novel CaMKII inhibitors from large compound libraries. The high specificity of the substrate ensures a low rate of false positives.

Conclusion

The Thr-286 autophosphorylation site of CaMKII is not merely a switch for kinase activity but a sophisticated molecular memory mechanism. The development of peptide tools that either act as a substrate for this site (this compound) or competitively block it through non-phosphorylatable mimicry (AIP) has been a significant technological advance. These reagents provide researchers and drug developers with the specificity and quantitative power needed to dissect the complex roles of CaMKII in health and disease, paving the way for the next generation of targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 3. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CaMKII T286 phosphorylation has distinct essential functions in three forms of long-term plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange | eLife [elifesciences.org]

- 7. maxplanckneuroscience.org [maxplanckneuroscience.org]

- 8. A Significant but Rather Mild Contribution of T286 Autophosphorylation to Ca2+/CaM-Stimulated CaMKII Activity | PLOS One [journals.plos.org]

- 9. pnas.org [pnas.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. genscript.com [genscript.com]

- 12. cpcscientific.com [cpcscientific.com]

- 13. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 15. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CaMKII inhibition promotes neuronal apoptosis by transcriptionally upregulating Bim expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LTP expression mediated by autonomous activity of GluN2B-bound CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for a radioactive CaMKII assay using Autocamtide 2 and P81 paper.

Application Note: Radioactive CaMKII Assay

Protocol for Measuring Calcium/Calmodulin-Dependent Protein Kinase II Activity using [γ-³²P]ATP, Autocamtide 2 Substrate, and P81 Phosphocellulose Paper

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in numerous cellular processes, particularly in synaptic plasticity, learning, and memory.[1][2] Measuring its activity is fundamental for understanding its regulatory mechanisms and for the development of therapeutic inhibitors. Radiometric assays are considered the "gold standard" for quantifying protein kinase activity due to their direct measurement of phosphate transfer, high sensitivity, and reliability.[3][4][5] This protocol details a radiometric filter binding assay to measure the activity of CaMKII. The assay quantifies the transfer of a radiolabeled terminal phosphate from [γ-³²P]ATP to a specific peptide substrate, this compound.[4][6] The positively charged phosphorylated substrate is then captured on negatively charged P81 phosphocellulose paper, while the unreacted, negatively charged [γ-³²P]ATP is washed away.[3][7] The radioactivity retained on the paper, which is proportional to the enzyme's activity, is quantified using a scintillation counter or phosphorimager.[4][8]

Principle of the Assay

The assay is based on the enzymatic transfer of the gamma-phosphate from [γ-³²P]ATP to the hydroxyl group of a serine or threonine residue on the this compound peptide substrate by CaMKII. The reaction is stopped, and an aliquot is spotted onto a P81 phosphocellulose paper. P81 paper has a strong negative charge due to its phosphate groups, which allows it to bind positively charged peptides.[3] this compound is designed to have a net positive charge, ensuring it binds tightly to the P81 paper.[3] Extensive washing with a phosphoric acid solution removes the unreacted [γ-³²P]ATP, which is repelled by the paper's negative charge.[3][4] The amount of ³²P incorporated into the substrate is then measured, providing a direct quantification of CaMKII activity.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. (Example) | Storage |

| Purified, active CaMKII | Commercially Available | Varies | -80°C |

| This compound | Commercially Available | Varies | -20°C |

| [γ-³²P]ATP (10 mCi/mL) | PerkinElmer | BLU002Z | -20°C |

| Calmodulin (CaM) | Commercially Available | Varies | -20°C |

| P81 Phosphocellulose Paper | GE Healthcare (discontinued, see note) / SVI-P (alternative) | Varies | Room Temp. |

| ATP, 100 mM Solution | Commercially Available | Varies | -20°C |

| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temp. |

| Calcium Chloride (CaCl₂) | Sigma-Aldrich | C1016 | Room Temp. |

| PIPES Buffer | Sigma-Aldrich | P6757 | Room Temp. |

| EGTA | Sigma-Aldrich | E3889 | Room Temp. |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |

| Phosphoric Acid (85%) | Fisher Scientific | A242 | Room Temp. |

| Acetone | Fisher Scientific | A18 | Room Temp. |

| Scintillation Counter & Vials | Beckman Coulter / PerkinElmer | Varies | N/A |

| Scintillation Fluid | PerkinElmer | Varies | Room Temp. |

Note: The production of P81 paper by GE Healthcare has been discontinued. Alternative cation-exchange papers, such as SVI-P, have been shown to perform comparably.[9] Users should validate the chosen alternative.

Experimental Protocols

Preparation of Stock Solutions and Buffers

-

1 M PIPES (pH 7.0): Dissolve PIPES in deionized water, adjust pH to 7.0 with NaOH, and bring to final volume. Autoclave and store at 4°C.

-

1 M MgCl₂: Dissolve MgCl₂ in deionized water. Autoclave and store at room temperature.

-

1 M CaCl₂: Dissolve CaCl₂ in deionized water. Autoclave and store at room temperature.

-

0.5 M EGTA (pH 8.0): Dissolve EGTA in deionized water, adjust pH to 8.0 with NaOH (it will not dissolve fully until the pH is near 8.0), and bring to final volume. Store at 4°C.

-

10 mg/mL Calmodulin (CaM): Reconstitute lyophilized CaM in assay buffer without BSA. Aliquot and store at -80°C.

-

1 mM this compound: Reconstitute lyophilized peptide in deionized water. Aliquot and store at -20°C.

-

10 mg/mL BSA: Dissolve BSA in deionized water. Aliquot and store at -20°C.

-

Assay Buffer (1X): 50 mM PIPES (pH 7.0), 10 mM MgCl₂, 1 mg/mL BSA. Prepare fresh from stocks. Store at 4°C.

-

Wash Buffer: 0.5% (v/v) Phosphoric Acid (equivalent to ~75 mM). Prepare by diluting 85% phosphoric acid in a large volume of deionized water. Store at 4°C.

CaMKII Kinase Reaction

This protocol is for a final reaction volume of 50 µL. Reactions should be performed in triplicate, including negative controls (no enzyme or no Ca²⁺/CaM).

-

Prepare Master Mix: On ice, prepare a master mix containing all common reagents for the number of reactions plus an extra 10%. The final concentrations in the 50 µL reaction should be:

-

Dilute CaMKII Enzyme: Prepare a fresh dilution of the CaMKII enzyme stock in chilled Assay Buffer. The final concentration should be determined empirically but is often in the range of 20-50 nM.[4] The goal is to achieve phosphate incorporation that is linear with time and represents <10% of substrate consumption.[4]

-

Prepare [γ-³²P]ATP Mix: Prepare a mix of unlabeled and radiolabeled ATP. For a final concentration of 200 µM ATP, mix appropriate volumes of 100 mM cold ATP and [γ-³²P]ATP stock to achieve a specific activity of approximately 200-500 cpm/pmol.

-

Set up Reactions:

-

Add the appropriate volume of Master Mix to each microcentrifuge tube.

-

Add the diluted CaMKII enzyme (or Assay Buffer for "no enzyme" control).

-

If testing inhibitors, add the compound (and DMSO for vehicle control) and pre-incubate with the enzyme for 10-15 minutes on ice.[3]

-

-

Initiate Reaction: Start the reaction by adding the [γ-³²P]ATP mix to each tube.[4][8] Mix gently by tapping.

-

Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes).[4][8] Ensure the incubation time falls within the linear range of the reaction.

-

Stop Reaction: Terminate the reactions by adding an equal volume (50 µL) of 150 mM phosphoric acid.[3] Place tubes on ice.

P81 Paper Binding and Washing

-

Prepare P81 Paper: Using a pencil, label a sheet of P81 paper, creating a grid of 2x2 cm squares for each reaction.[4]

-

Spot Reactions: Spot 25-50 µL of each stopped reaction mixture onto the center of its corresponding square on the P81 paper.[4][8] Allow the spots to air dry slightly.

-

Wash Papers: Place the P81 paper in a large beaker or tray. Perform the following washes with chilled 0.5% phosphoric acid, using at least 10 mL of wash buffer per paper square.[4]

-

Wash 1: 5 minutes with gentle agitation.

-

Wash 2: 5 minutes with gentle agitation.

-

Wash 3: 5 minutes with gentle agitation.

-

Note: More extensive washing may be required for alternative papers to reduce background.[3]

-

-

Acetone Wash: Perform a final wash with acetone for 2-5 minutes to facilitate rapid drying.[4]

-

Dry Paper: Remove the paper from the acetone and allow it to air dry completely in a fume hood (approx. 20 minutes).[4]

Quantification of Incorporated Radioactivity

-

Cut Squares: Cut out the individual paper squares.

-

Scintillation Counting: Place each square into a scintillation vial, add 5-10 mL of scintillation fluid, and cap securely.

-

Measure Radioactivity: Measure the radioactivity in each vial as counts per minute (CPM) using a liquid scintillation counter.

Data Presentation and Analysis

Raw Data Collection

Collect the raw CPM data for all samples, including positive controls, negative controls (no enzyme, no Ca²⁺/CaM), and experimental conditions (e.g., inhibitor-treated).

Table 1: Example Raw Scintillation Counts (CPM)

| Sample ID | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Average CPM |

|---|---|---|---|---|

| Total Counts (ATP Mix) | 1,550,200 | 1,552,500 | 1,549,800 | 1,550,833 |

| Blank (No Enzyme) | 255 | 280 | 262 | 266 |

| Basal (-CaM/+EGTA) | 450 | 485 | 461 | 465 |

| Activated CaMKII | 45,670 | 48,210 | 46,950 | 46,943 |

| + Inhibitor (X nM) | 12,340 | 11,980 | 12,550 | 12,290 |

Calculation of Kinase Activity

-

Determine Specific Activity of ATP:

-

Spot a small, known volume (e.g., 2 µL) of the [γ-³²P]ATP mix directly onto a P81 square (do not wash).

-

Measure the CPM to get the "Total Counts".

-

Calculate the total pmol of ATP in that volume. (e.g., 2 µL of 200 µM ATP = 400 pmol).

-

Specific Activity (SA) = Total CPM / Total pmol ATP = cpm/pmol .

-

-

Calculate Phosphate Incorporation:

-

Subtract the average CPM of the "Blank" (no enzyme) from the average CPM of your experimental samples to get the net CPM.

-

Incorporated Phosphate (pmol) = Net CPM / Specific Activity (cpm/pmol).

-

-

Calculate CaMKII Specific Activity:

-

Specific Activity = pmol of Phosphate / (incubation time in min × µg of enzyme).

-

The final unit is pmol/min/µg .

-

Table 2: Calculated CaMKII Activity

| Condition | Net CPM (Avg) | Incorporated PO₄ (pmol) | CaMKII Specific Activity (pmol/min/µg) | % Inhibition |

|---|---|---|---|---|

| Activated CaMKII | 46,677 | 116.7 | 583.5 | 0% |

| + Inhibitor (X nM) | 12,024 | 30.1 | 150.5 | 74.2% |

Calculations based on an example SA of 400 cpm/pmol, 20 min incubation, and 0.01 µg enzyme.

Visualizations

CaMKII Activation and Substrate Phosphorylation Pathway

Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent substrate phosphorylation.

Experimental Workflow for Radioactive CaMKII Assay

Caption: Step-by-step workflow of the radioactive CaMKII P81 filter binding assay.

References

- 1. scbt.com [scbt.com]

- 2. mjzlab.bio.sustech.edu.cn [mjzlab.bio.sustech.edu.cn]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A non-radioactive in vitro CaMKII activity assay using HPLC-MS [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of a large number of kinase activities using peptide substrates, P81 phosphocellulose paper arrays and phosphor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CaMKII uses GTP as a phosphate donor for both substrate and autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

A Non-Radioactive HPLC-MS Method for Measuring Autocamtide 2 Phosphorylation by CaMKII

References

- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 2. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]

- 3. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Application Notes: High-Throughput Screening for CaMKII Inhibitors Using Autocamtide 2

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a multitude of cellular signaling cascades, including learning, memory, and calcium homeostasis.[1] Its misregulation has been linked to various pathologies such as heart arrhythmia, Alzheimer's disease, and certain cancers.[1][2] This makes CaMKII a significant target for drug discovery.[3][4] High-throughput screening (HTS) is a key strategy for identifying novel small-molecule inhibitors.[5][6] A successful HTS campaign relies on a robust and specific assay. Autocamtide 2 is a highly selective peptide substrate for CaMKII, making it an excellent tool for developing such assays.[2][7][8] Its sequence is derived from the autophosphorylation site of the CaMKII alpha subunit.[8] This document provides a detailed protocol for utilizing this compound in a high-throughput screening campaign to identify novel CaMKII inhibitors.

CaMKII Signaling Pathway

CaMKII is activated by an increase in intracellular calcium ions (Ca²⁺).[9] Ca²⁺ binds to Calmodulin (CaM), inducing a conformational change that allows the Ca²⁺/CaM complex to bind to the regulatory domain of CaMKII. This binding displaces the autoinhibitory domain, activating the kinase.[10] The activated kinase can then phosphorylate various substrate proteins.[1] Furthermore, intermolecular autophosphorylation at Threonine 286 (in the alpha isoform) renders the kinase autonomously active, even after calcium levels decrease.[9]

Caption: CaMKII activation pathway.

Assay Principle

The screening assay quantifies the kinase activity of CaMKII by measuring the amount of ATP consumed during the phosphorylation of the this compound substrate. In the presence of an inhibitor, CaMKII activity is reduced, leading to less ATP consumption. The amount of remaining ATP is detected using a luciferase-based system (e.g., Kinase-Glo®). This system produces a luminescent signal that is inversely proportional to the CaMKII kinase activity. This "add-mix-read" format is robust, sensitive, and well-suited for automated HTS.

Experimental Protocols

This protocol is designed for a 384-well plate format, which is standard for high-throughput screening.[11]

1. Reagent Preparation

Proper preparation and storage of reagents are critical for assay consistency. All reagents should be prepared fresh or stored in aliquots at -80°C to avoid freeze-thaw cycles.

| Reagent | Stock Concentration | Working Concentration | Buffer/Solvent | Storage |

| CaMKII (human, recombinant) | 1 mg/mL | 2X Final Conc. (e.g., 10 ng/µL) | Assay Buffer | -80°C |

| Calmodulin (human, recombinant) | 1 mg/mL | 2X Final Conc. (e.g., 2 µM) | Assay Buffer | -80°C |

| This compound Peptide | 1 mM | 2X Final Conc. (e.g., 4 µM) | Water or Assay Buffer | -80°C |

| ATP | 10 mM | 2X Final Conc. (e.g., 20 µM) | Water | -80°C |

| Assay Buffer | 5X | 1X | N/A | 4°C |

| Test Compounds | 10 mM | 100X Final Conc. (e.g., 1 mM) | 100% DMSO | -20°C |

| Positive Control Inhibitor (e.g., KN-93) | 10 mM | 100X Final Conc. (e.g., 1 mM) | 100% DMSO | -20°C |

| ADP-Glo™ or Kinase-Glo® Reagent | As per manufacturer | 1X | As per manufacturer | As per manufacturer |

-

1X Assay Buffer Composition: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 10 mM CaCl₂.

2. HTS Workflow

The overall workflow involves sequential addition of compounds, enzyme, and substrate, followed by a final detection step.

Caption: High-throughput screening experimental workflow.

3. Detailed Assay Procedure

-

Compound Plating: Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 100 nL of test compounds, positive control inhibitor (e.g., KN-93), or DMSO (for negative controls) to the wells of a 384-well assay plate according to the plate map.

-

Enzyme Addition: Prepare a 2X CaMKII/Calmodulin mix in 1X Assay Buffer. Dispense 5 µL of this mix into each well.

-

Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

-

Initiate Kinase Reaction: Prepare a 2X ATP/Autocamtide 2 mix in 1X Assay Buffer. Add 5 µL of this mix to each well to start the reaction. The final volume is now 10.1 µL.

-

Kinase Reaction Incubation: Centrifuge the plate (1 min at 1000 rpm). Incubate for 60 minutes at room temperature.

-

Signal Detection: Add 10 µL of a commercial ADP detection reagent (e.g., ADP-Glo™ or equivalent) according to the manufacturer's instructions. This typically stops the kinase reaction.

-

Signal Development: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.

-

Data Acquisition: Read the luminescence on a compatible plate reader.

4. Assay Plate Layout

A well-defined plate map is essential for data analysis, including the calculation of the Z'-factor, a measure of assay quality.[11]

| Wells | Content | Purpose |

| 1-16 | DMSO + Enzyme + Substrate | Negative Control (0% Inhibition) - High Signal |

| 17-32 | Potent Inhibitor + Enzyme + Substrate | Positive Control (100% Inhibition) - Low Signal |

| 33-384 | Test Compounds + Enzyme + Substrate | Screening of compound library |

Data Presentation and Analysis

1. Data Analysis Workflow

Raw luminescence data is processed to determine hit compounds. The process involves normalization, calculation of percent inhibition, and generation of dose-response curves for confirmed hits to determine their potency (IC₅₀).

Caption: Data analysis workflow for HTS.

2. Key Calculations

-

Percent Inhibition: This is calculated for each test compound well relative to the plate controls. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

-

Z'-Factor: This metric determines the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

-

IC₅₀ Determination: For compounds identified as "hits," a dose-response experiment is performed. The IC₅₀ value, the concentration of an inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic curve.

Summary of Key Assay Parameters

| Parameter | Value/Condition | Notes |

| Plate Format | 384-well, low-volume, white | White plates are optimal for luminescence assays. |

| Final Assay Volume | 10.1 µL (before detection) | Miniaturized to conserve reagents.[6] |

| [this compound] | 2 µM | Approximately the Km value for efficient phosphorylation.[8] |

| [ATP] | 10 µM | Should be at or near the Km for ATP for competitive inhibitor screening. |

| Incubation Temperature | Room Temperature (~22°C) | Ensures stable conditions. |

| Incubation Times | 15 min (Pre-incubation), 60 min (Reaction) | Optimized to ensure linear reaction kinetics. |

| DMSO Tolerance | < 1% final concentration | High DMSO concentrations can inhibit enzyme activity. |

References

- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 6. iLab Organizer :: High-Throughput Screening Core [uic.ilab.agilent.com]

- 7. scbt.com [scbt.com]

- 8. abbiotec.com [abbiotec.com]

- 9. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

Application Note and Protocol: A Step-by-Step Guide for Setting Up a CaMKII Activity Assay with Autocamtide 2

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of Calcium/Calmodulin-dependent protein kinase II (CaMKII) and the screening of its inhibitors or activators.

Introduction

Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in various cellular processes, including synaptic plasticity, learning, and memory.[1][2] Its activity is tightly regulated by calcium and calmodulin.[2][3][4] Dysregulation of CaMKII has been implicated in several diseases, making it an important therapeutic target.[1]

This document provides a detailed protocol for a non-radioactive, in vitro CaMKII activity assay using Autocamtide 2 as a specific substrate. This compound is a synthetic peptide derived from the autophosphorylation site (Thr286) of the CaMKII alpha subunit, making it a highly selective substrate for this kinase.[1][5] The assay is based on an ELISA-like format, where the phosphorylation of biotinylated this compound is detected using a phospho-specific antibody conjugated to horseradish peroxidase (HRP), leading to a colorimetric readout. This method offers a safe and sensitive alternative to traditional radioactive assays.[6][7]

Signaling Pathway and Assay Principle

CaMKII is activated by the binding of a Ca²⁺/Calmodulin complex, which exposes its catalytic domain.[4][8] The activated kinase can then phosphorylate substrate proteins. A key event in sustained CaMKII activation is its autophosphorylation at Threonine 286 (in the alpha isoform), which allows the kinase to remain partially active even after the dissociation of the Ca²⁺/Calmodulin complex.[3][9][10]

The assay described herein mimics this initial phosphorylation event using this compound as an external substrate. The workflow involves the enzymatic reaction followed by the detection of the phosphorylated product.